四氢-2H-噻吩-4-甲醛 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

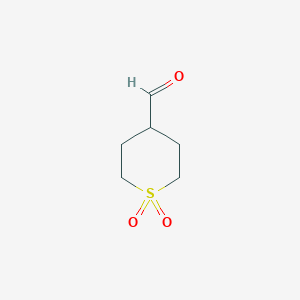

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide is a chemical compound that has been the subject of various synthetic studies. The compound is characterized by its thiopyran ring, a sulfur-containing heterocycle, and the presence of a carbaldehyde group along with two oxygen atoms in a sulfonyl group (1,1-dioxide). This structure has been explored for its potential in various chemical reactions and applications.

Synthesis Analysis

The synthesis of Tetrahydro-2H-thiopyran 1,1-dioxides has been achieved through an innovative [1+1+1+1+1+1] annulation process, which is a significant departure from conventional synthetic methods. This process utilizes rongalite as a tethered C-S synthon, which serves as triple C1 units and as a source of sulfone, demonstrating a chemoselective usage that is noteworthy in synthetic chemistry . Additionally, a practical and efficient synthesis of 1,1-dioxo-hexahydro-1λ6-thiopyran-4-carbaldehyde has been reported, overcoming challenges such as high aqueous solubility of the product and intermediates by forming a crystalline bisulfite adduct for isolation and purification .

Molecular Structure Analysis

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide. However, the synthesis of related compounds, such as tetrakis(1H-pyrrole-2-carbaldehyde) derivatives, demonstrates the potential for these aldehyde groups to participate in anion binding reactions, particularly with dihydrogenphosphate and pyrophosphate anions . This suggests that the aldehyde group in Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide could also engage in similar chemical interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide are not explicitly described in the provided papers. However, the synthesis methods imply that the compound has high aqueous solubility, which can be a challenge during isolation and purification . The presence of the sulfonyl group would also contribute to the compound's polarity and could affect its solubility in organic solvents. The reactivity of the aldehyde group could make it a versatile intermediate in various chemical transformations.

科学研究应用

合成和化学性质

四氢-2H-噻吩 1,1-二氧化物可以通过 [1+1+1+1+1+1] 环化过程合成,利用龙加石作为束缚的 C-S 合成子。这种方法为构建这些化合物提供了一种独特的方法,龙加石作为三个 C1 单元和砜的来源 (Chen 等人,2022)。

该化合物参与了微波辅助和超声辅助的三组分杂环化过程,突出了其在化学反应中的多功能性 (Gladkov 等人,2013)。

已经报道了一种实用且有效的 1,1-二氧六氢-1λ6-噻吩-4-甲醛合成方法,克服了与产物和中间体的高水溶性相关的挑战 (Bio 等人,2008)。

药物化学中的应用

- 噻吩并[2,3-d]噻唑-6-甲醛,一种相关化合物,已被合成并评估其抗癌和抗病毒活性。特定的衍生物对白血病、EBV 病毒、单纯疱疹病毒和丙型肝炎病毒显示出有希望的结果 (Lozynskyi 等人,2016)。

光化学性质

- 四芳基-4H-噻吩在紫外线照射后表现出可逆的光化学变色。这种性质在光化学领域具有潜在的应用 (Šbebek 等人,1992)。

构象分析

- 对 4-取代四氢-2H-噻吩-1,1-二氧化物的构象异构体和旋转异构体的一项研究提供了对这些化合物的结构和能量方面的见解。这些发现与了解此类分子的构象偏好和稳定性有关 (Freeman 等人,2002)。

新型合成方法

- 通过 L-脯氨酸催化的三组分反应合成噻吩并[2,3-b]喹啉,突出了四氢-2H-噻吩衍生物在构建复杂有机分子中的效用 (Kanani 和 Patel,2014)。

安全和危害

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing) .

属性

IUPAC Name |

1,1-dioxothiane-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c7-5-6-1-3-10(8,9)4-2-6/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNUBLDIUFQXPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)